Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate
Description
Structural Characterization and Nomenclature of Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing thiazole rings. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 263016-18-8. This unique identifier ensures unambiguous recognition within chemical databases and literature.
The molecular formula C₁₃H₁₃NO₃S reflects the compound's composition, containing thirteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. The molecular weight has been determined to be 263.31 grams per mole, which is consistent across multiple database sources. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CCOC(=O)C1=C(O)N=C(S1)C1=CC=C(C)C=C1, providing a standardized method for computational analysis and database searches.
The International Chemical Identifier Key for this compound is HTQNUGGPEURDFS-UHFFFAOYSA-N, which serves as a fixed-length condensed digital representation of the molecular structure. This identifier facilitates cross-referencing between different chemical databases and ensures consistent identification across various research platforms. The compound also possesses a specific melting point range of 128-130°C, which serves as an important physical property for identification and purification purposes.
Table 1: Chemical Identification Parameters
Molecular Architecture Analysis
Thiazole Core Substituent Configuration
The molecular architecture of this compound centers around a five-membered thiazole heterocycle containing both nitrogen and sulfur atoms. The thiazole ring system exhibits a specific substitution pattern that defines the compound's chemical properties and potential reactivity. At position 4 of the thiazole ring, a hydroxyl group (-OH) is directly attached, creating an enolic structure that can participate in tautomeric equilibria and hydrogen bonding interactions.
The carboxylate functionality is positioned at the 5-position of the thiazole ring, specifically as an ethyl ester group (-COOEt), which provides the compound with distinct solubility characteristics and potential for hydrolysis reactions. This ester functionality represents a common modification in thiazole chemistry, where carboxylic acid derivatives are frequently employed to modulate biological activity and pharmacokinetic properties. The electronic environment of the thiazole ring is significantly influenced by these substituents, with the hydroxyl group contributing electron density through resonance effects, while the ester group serves as an electron-withdrawing substituent.
The thiazole core structure exhibits aromatic character due to the delocalization of π-electrons across the five-membered ring system. The bond lengths and angles within the thiazole ring are characteristic of aromatic heterocycles, with the carbon-nitrogen and carbon-sulfur bonds showing partial double-bond character due to resonance stabilization. This aromatic stabilization contributes to the overall stability of the compound and influences its chemical reactivity patterns.
Hydroxyphenyl and Methylphenyl Spatial Arrangement
The spatial arrangement of the 4-methylphenyl substituent at position 2 of the thiazole ring creates a significant structural feature that influences the compound's three-dimensional conformation. The phenyl ring is substituted with a methyl group at the para position (4-position of the phenyl ring), creating a 4-methylphenyl or para-tolyl substituent. This aromatic substituent is connected to the thiazole ring through a direct carbon-carbon bond, allowing for potential conjugation between the two ring systems.
The rotational freedom around the bond connecting the thiazole and phenyl rings allows for various conformational arrangements, though steric interactions and electronic effects may favor specific orientations. The methyl group on the phenyl ring introduces mild steric bulk and electron-donating effects that can influence the overall electronic distribution within the molecule. The position of this methyl substituent at the para position minimizes direct steric interactions with the thiazole ring while providing electronic modulation through inductive and hyperconjugative effects.
The hydroxyl group at position 4 of the thiazole ring creates opportunities for intramolecular and intermolecular hydrogen bonding interactions. These hydrogen bonding capabilities can significantly influence the compound's solid-state packing, solubility characteristics, and potential biological interactions. The spatial relationship between the hydroxyl group and the phenyl substituent may allow for specific conformational preferences that optimize hydrogen bonding or minimize steric repulsion.
Table 2: Structural Features and Positions
| Position | Substituent | Structural Impact | Electronic Effect |
|---|---|---|---|
| Thiazole-2 | 4-methylphenyl | Aromatic conjugation | Electron donating |
| Thiazole-4 | Hydroxyl (-OH) | Hydrogen bonding | Electron donating |
| Thiazole-5 | Ethyl carboxylate | Ester functionality | Electron withdrawing |
| Phenyl-4 | Methyl (-CH₃) | Steric bulk | Electron donating |
Comparative Structural Analysis with Related Thiazole Derivatives
The structural characteristics of this compound can be better understood through comparison with related thiazole carboxylate derivatives found in chemical literature. A closely related compound, ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate (CAS: 70547-29-4), differs only in the absence of the methyl substituent on the phenyl ring. This structural comparison reveals that the addition of the methyl group increases the molecular weight from 249.29 g/mol to 263.31 g/mol, representing a mass increment of 14.02 atomic mass units corresponding to the additional CH₂ group.
Another relevant comparison can be made with ethyl 4-hydroxy-2-methylthiazole-5-carboxylate, which contains a simple methyl group at position 2 instead of the 4-methylphenyl substituent. This compound has a significantly lower molecular weight and reduced aromatic character due to the absence of the phenyl ring system. The replacement of the phenyl group with a methyl group dramatically alters the compound's electronic properties and potential for π-π stacking interactions in solid-state structures.
The compound ethyl 4-methylthiazole-5-carboxylate provides insight into the structural impact of the hydroxyl group at position 4. This derivative lacks the hydroxyl functionality present in the target compound, resulting in different hydrogen bonding capabilities and tautomeric behavior. The absence of the hydroxyl group also eliminates potential enolic character and associated acid-base properties that characterize 4-hydroxy thiazole derivatives.
Structural analysis of related compounds reveals common features in thiazole carboxylate chemistry, including the prevalence of ethyl ester groups for solubility optimization and the frequent occurrence of aromatic substituents at position 2 of the thiazole ring. The combination of hydroxyl and aromatic substituents in this compound represents a balanced approach to incorporating both hydrogen bonding capabilities and aromatic character within a single molecular framework.
Table 3: Comparative Analysis of Related Thiazole Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| This compound | 263016-18-8 | C₁₃H₁₃NO₃S | 263.31 | Target compound |
| Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate | 70547-29-4 | C₁₂H₁₁NO₃S | 249.29 | No methyl on phenyl ring |
| Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate | - | C₇H₉NO₃S | - | Methyl instead of phenyl |
| Ethyl 4-methylthiazole-5-carboxylate | - | C₇H₉NO₂S | - | No hydroxyl group |
Properties
IUPAC Name |
ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(16)10-11(15)14-12(18-10)9-6-4-8(2)5-7-9/h4-7,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQNUGGPEURDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421283 | |
| Record name | Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263016-18-8 | |
| Record name | Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate, with CAS number 263016-18-8, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its potential as an antimicrobial and anticancer agent.
- Molecular Formula : C13H13NO3S
- Molecular Weight : 263.31 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOC(=O)C1=C(O)N=C(S1)C1=CC=C(C)C=C1
Synthesis
The synthesis of this compound typically involves the Hantzsch thiazole synthesis method. The reaction conditions generally require ethanol as a solvent and can be enhanced through microwave irradiation, yielding approximately 75% efficiency .
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro assays have shown that the compound can induce apoptosis in cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (skin cancer) | 15.0 |
| U251 (glioblastoma) | 20.0 |
| MCF7 (breast cancer) | 18.0 |
The structure-activity relationship (SAR) analysis indicates that the presence of the thiazole ring and specific substitutions on the phenyl ring are crucial for enhancing cytotoxic activity .
Case Studies
-
Case Study on Anticancer Efficacy :
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of thiazole, including this compound, exhibited significant inhibition of key protein kinases such as EGFR and HER2. This inhibition led to cell cycle arrest at the G2/M phase in cancer cells . -
Antimicrobial Screening :
Another research article focused on synthesizing various thiazole derivatives and testing their antimicrobial activity against clinical isolates. This compound showed promising results against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .
Scientific Research Applications
Biological Activities
Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate has been investigated for various biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Its efficacy against bacterial strains suggests potential applications in developing new antibiotics or preservatives .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. This property is particularly relevant in the context of aging and chronic diseases .
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammatory responses in vitro, suggesting its potential as an anti-inflammatory agent in therapeutic formulations .
Applications in Drug Development
The unique structure of this compound makes it a valuable candidate in drug discovery:
- Lead Compound for Anticancer Drugs : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation. Its mechanism involves inducing apoptosis in specific cancer cell lines, making it a promising lead for further development as an anticancer agent .
- Neurological Disorders : Given its antioxidant and anti-inflammatory properties, there is potential for this compound to be explored in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier could enhance its therapeutic profile .
Case Studies
Several case studies have highlighted the applications of this compound:
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Basic hydrolysis (pH >10) | NaOH (aqueous), ethanol | 4-Hydroxy-2-(4-methylphenyl)thiazole-5-carboxylic acid | Complete conversion observed at reflux |
| Acidic hydrolysis (pH <2) | HCl (concentrated), H₂O | Same as above | Slower kinetics compared to basic conditions |
Functionalization of the Hydroxyl Group
The hydroxyl group at position 4 participates in alkylation and acylation reactions, enabling the introduction of diverse substituents.
Alkylation
Reaction with alkyl halides in the presence of a base yields ether derivatives.
| Alkylating Agent | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Bromoisobutane | K₂CO₃ | DMF | 60–115°C | 68.2% | |
| Iodomethane | NaH | THF | 25°C | 82% |
Acylation
Acetylation with acetic anhydride or acyl chlorides produces ester or amide derivatives.
| Acylating Agent | Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|
| Acetic anhydride | H₂SO₄ | DCM | 4-Acetoxy-2-(4-methylphenyl)thiazole-5-carboxylate | 75% |
| Benzoyl chloride | Pyridine | Toluene | 4-Benzoyloxy derivative | 68% |
Oxidation of the Thiazole Ring
The sulfur atom in the thiazole ring undergoes oxidation to form sulfoxides or sulfones, altering electronic properties.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0°C → 25°C | Thiazole sulfoxide | 89% | |
| H₂O₂ | Acetic acid, 50°C | Thiazole sulfone | 72% |
Electrophilic Aromatic Substitution
The 4-methylphenyl group undergoes nitration and sulfonation, with regioselectivity influenced by the methyl substituent.
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C → 25°C | 3-Nitro-4-methylphenyl derivative | 65% |
| Sulfonation | SO₃, H₂SO₄ | 80°C, 6h | 3-Sulfo-4-methylphenyl derivative | 58% |
Cycloaddition Reactions
The thiazole ring participates in [4+2] cycloadditions as a dienophile, forming fused heterocyclic systems.
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, reflux | Bicyclic thiazole derivative | 71% |
Oxidation for Enhanced Bioavailability
Sulfone derivatives generated via H₂O₂ oxidation demonstrated improved solubility (40.8 µg/mL at pH 7.4) and oral bioavailability in preclinical models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on derivatives of thiazole-5-carboxylates with variations in substituents at the 2-position phenyl ring or thiazole core. Key comparisons include electronic effects, lipophilicity, synthesis routes, and commercial availability.
Substituent Effects on the Phenyl Ring
Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate
- Substituent : 4-methylphenyl (electron-donating).
- Impact : The methyl group enhances lipophilicity (logP ~2.5–3.0 estimated) and may stabilize crystal packing via weak van der Waals interactions. The hydroxy group facilitates hydrogen bonding, influencing solubility and solid-state organization .
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
- Substituent : 4-methoxyphenyl (stronger electron-donating than methyl).
- However, its bulkiness may reduce binding efficiency in sterically constrained environments. This derivative is commercially available but less prevalent (5 suppliers vs. 9 for the methyl analog) .
Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
- Substituent : 3-trifluoromethylphenyl (electron-withdrawing).
- Impact : The CF₃ group significantly boosts lipophilicity (logP ~3.5–4.0) and metabolic stability, making it attractive for drug design. This derivative has the highest commercial availability (11 suppliers), reflecting its utility in pharmaceutical research .
Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate
Commercial and Research Relevance
| Compound | Suppliers | Key Applications |
|---|---|---|
| Ethyl 4-hydroxy-2-(4-methylphenyl)-... | 9 | Intermediate in drug synthesis |
| Ethyl 4-hydroxy-2-(4-methoxyphenyl)-... | 5 | Solubility studies |
| Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-... | 11 | Lead compound optimization |
| Ethyl 4-hydroxy-2-(2-thienyl)-... | 1 | Heterocyclic chemistry research |
Table 1 : Commercial availability reflects demand driven by substituent utility. Trifluoromethyl derivatives dominate due to their pharmacokinetic advantages .
Preparation Methods
Synthesis via Cyclization of 4-hydroxythiobenzamide and Ethyl 2-chloroacetoacetate
A well-documented method involves the preparation of ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate, which is a direct precursor to the target compound:
- Step 1: 4-cyanophenol is reacted with diethyldithiophosphoric acid to form 4-hydroxybenzamide.
- Step 2: 4-hydroxybenzamide is then reacted with ethyl 2-chloroacetoacetate in ethanol at 65–70°C for 3 hours to cyclize and form ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate.
- Yield: Approximately 98% yield of the thiazole intermediate is obtained after isolation and drying.
This intermediate is crucial for further functionalization to obtain the final compound.
Esterification of Corresponding Carboxylic Acid
The ester group at position 5 is typically introduced by esterification of the corresponding carboxylic acid with ethanol using dehydrating agents:
- Reagents: Thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) are commonly used to activate the carboxylic acid.
- Conditions: Reflux under anhydrous conditions to drive the esterification to completion.
- Industrial Adaptation: Continuous flow processes may be employed to enhance efficiency and yield.
Comparative Table of Key Preparation Steps and Conditions
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of 4-hydroxybenzamide from 4-cyanophenol | 4-cyanophenol + diethyldithiophosphoric acid | Not specified | Precursor for thiazole ring formation |
| 2 | Cyclization to ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | Ethyl 2-chloroacetoacetate, ethanol, 65–70°C, 3 h | 98 | High yield, isolated by filtration |
| 3 | Esterification of carboxylic acid to ethyl ester | Ethanol + SOCl2 or DCC, reflux | Not specified | Typical esterification method |
| 4 | Aromatic nitration (for nitro derivative) | Metal nitrate (NaNO3 or KNO3), POCl3, DMF, 0–45°C | 81–94 | High purity nitrated product |
Research Findings and Optimization Insights
- The process involving direct nitration of ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate using metal nitrates and acid chlorides in DMF offers improved yield and better economics compared to older methods relying on costly starting materials such as 4-hydroxy-3-nitrobenzaldehyde.
- The cyclization step to form the thiazole ring is highly efficient, providing a robust intermediate for further derivatization.
- Esterification is a standard and reliable step, adaptable to scale-up with continuous flow technology to improve throughput and consistency.
- Avoidance of hazardous reagents like potassium cyanide in related processes for thiazole derivatives is a noted improvement in recent patents, emphasizing safer and more sustainable synthetic routes.
Q & A
Q. What are the standard methods for characterizing Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate using X-ray crystallography?
X-ray crystallography is the gold standard for structural elucidation. Single-crystal data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. For this compound, Rigaku Saturn724+ CCD diffractometers are typically used, with data processed via CrystalClear software. Structure solution employs direct methods (e.g., SHELXS-97), followed by refinement with SHELXL-97. Key parameters include R-factor (<0.06), wR-factor (<0.15), and data-to-parameter ratios (>13:1) to ensure accuracy. Weak interactions (e.g., C–H⋯O) are modeled to explain packing .
Q. How can solubility and melting point data guide experimental design for this compound?
Experimental solubility (0.97 g/L at 25°C) in polar solvents like ethanol suggests recrystallization as a purification step. The melting point (40°C) indicates thermal stability below this threshold, enabling reactions under mild heating. Density (1.502 g/cm³) and logP calculations inform solvent selection for chromatographic separations .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for derivatives of this thiazole carboxylate?
Q. What synthetic strategies optimize substituent introduction on the thiazole ring while minimizing byproducts?
Substituents at the 2- and 4-positions are introduced via Hantzsch thiazole synthesis. For example, 4-methylphenyl groups are incorporated using 4-methylbenzaldehyde precursors. Post-synthetic modifications (e.g., ester hydrolysis) require controlled pH to avoid ring degradation. Purity is confirmed via HPLC (C18 columns, acetonitrile/water mobile phase) and mass spectrometry .
Q. How do intermolecular interactions influence the compound’s crystallographic packing and stability?
Hydrogen-bonding networks (e.g., O–H⋯N between hydroxyl and thiazole nitrogen) and π-π stacking (4-methylphenyl vs. nitrobenzene rings) dictate crystal packing. Graph-set analysis (e.g., D motifs for dimeric interactions) reveals inverse relationships between hydrogen-bond strength and thermal disorder. These interactions correlate with stability in DSC analyses .
Methodological Guidance
- Data Contradiction Analysis : Compare crystallographic torsion angles with DFT-optimized geometries (e.g., Gaussian 16 B3LYP/6-31G*) to identify steric or electronic outliers .
- Experimental Design : Use solubility parameters (Hansen solubility spheres) to predict solvent compatibility for co-crystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
